molecular formula C13H25NO B13830278 3-Hydroxytridecanenitrile CAS No. 30683-74-0

3-Hydroxytridecanenitrile

Cat. No.: B13830278
CAS No.: 30683-74-0
M. Wt: 211.34 g/mol
InChI Key: BMSKXVOVAICYGJ-UHFFFAOYSA-N
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Description

3-Hydroxytridecanenitrile (CAS 30683-74-0) is a nitrile derivative with a hydroxyl group at the third carbon of a tridecane chain. Its molecular formula is C₁₃H₂₅NO, giving it a molar mass of 211.35 g/mol. This compound belongs to the family of hydroxy nitriles, which combine the reactivity of nitriles (-C≡N) with the polarity of hydroxyl (-OH) groups. Current supplier data indicates commercial availability from five global suppliers .

Properties

CAS No.

30683-74-0

Molecular Formula

C13H25NO

Molecular Weight

211.34 g/mol

IUPAC Name

3-hydroxytridecanenitrile

InChI

InChI=1S/C13H25NO/c1-2-3-4-5-6-7-8-9-10-13(15)11-12-14/h13,15H,2-11H2,1H3

InChI Key

BMSKXVOVAICYGJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(CC#N)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Hydroxytridecanenitrile can be synthesized through the nucleophilic addition of hydrogen cyanide to aldehydes or ketones. This reaction involves the cyanide ion attacking the carbonyl carbon to form a negatively charged intermediate, which then reacts with a proton to form the hydroxynitrile .

Industrial Production Methods

In industrial settings, the production of hydroxynitriles often involves the use of catalysts and controlled reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxytridecanenitrile can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxytridecanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxytridecanenitrile involves its interaction with various molecular targets. The hydroxy and nitrile groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 3-Hydroxytridecanenitrile, we compare its properties, applications, and safety profiles with analogous nitriles and hydroxy nitriles.

Table 1: Comparative Data for this compound and Related Compounds

Compound Name CAS Number Molecular Formula Molar Mass (g/mol) Functional Groups Key Structural Features Applications
This compound 30683-74-0 C₁₃H₂₅NO 211.35 -OH, -C≡N 13-carbon chain, hydroxyl at C3 Organic synthesis, surfactants
3-Hydroxynonadecanenitrile 30683-76-2 C₁₉H₃₇NO 295.5 -OH, -C≡N 19-carbon chain, hydroxyl at C3 Lipid-like intermediates, polymers
Hexadecanenitrile 629-79-8 C₁₆H₂₉N 235.41 -C≡N 16-carbon chain, no hydroxyl group Lubricants, plasticizers
3-Nitrobenzonitrile 619-24-9 C₇H₄N₂O₂ 148.12 -NO₂, -C≡N Aromatic ring, nitro at C3 Explosives, dyes, agrochemicals

Structural and Functional Differences

  • Chain Length and Hydrophobicity: this compound (C13) and 3-hydroxynonadecanenitrile (C19) share hydroxyl and nitrile groups but differ in chain length. Longer chains (e.g., C19) increase hydrophobicity, making them more suitable for lipid-based applications . Hexadecanenitrile (C16) lacks a hydroxyl group, reducing polarity and hydrogen-bonding capacity compared to hydroxy nitriles .
  • Aromatic vs. Aliphatic Nitriles :

    • 3-Nitrobenzonitrile’s aromatic structure and nitro group enhance electrophilicity, favoring reactions like nucleophilic substitution. This contrasts with aliphatic hydroxy nitriles, which undergo hydrolysis or reduction more readily .

Physicochemical Properties

  • Solubility: Hydroxy nitriles (e.g., this compound) are more soluble in polar solvents (e.g., ethanol) than non-hydroxylated analogs like hexadecanenitrile, which are lipid-soluble .
  • Reactivity :
    • The hydroxyl group in this compound enables esterification or etherification, while the nitrile group can be hydrolyzed to carboxylic acids or amines.

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